molecular formula C6H7FN2 B1441904 3-Fluoro-6-methylpyridin-2-amine CAS No. 1211520-83-0

3-Fluoro-6-methylpyridin-2-amine

Cat. No.: B1441904
CAS No.: 1211520-83-0
M. Wt: 126.13 g/mol
InChI Key: FPJIQRVLVUQHFL-UHFFFAOYSA-N
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Description

3-Fluoro-6-methylpyridin-2-amine is a fluorinated pyridine derivative. Fluorinated pyridines are of significant interest due to their unique physical, chemical, and biological properties. The presence of a fluorine atom in the aromatic ring imparts distinct characteristics to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoro-6-methylpyridin-2-amine can be synthesized through the Balz-Schiemann reaction, which involves the diazotization of 2-amino-3-methylpyridine followed by fluorination using fluoroboric acid . The reaction conditions typically involve maintaining a low temperature to ensure the stability of the diazonium intermediate.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and fluorination processes. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, the purification process may include crystallization and distillation techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-6-methylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted pyridines.

    Oxidation Reactions: Formation of carboxylic acids.

    Reduction Reactions: Formation of primary amines.

Scientific Research Applications

3-Fluoro-6-methylpyridin-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Employed in the development of fluorinated analogs of biologically active molecules.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-6-methylpyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing nature can influence the compound’s binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-6-methylpyridin-2-amine’s unique combination of an amino group, a fluorine atom, and a methyl group in the pyridine ring imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-fluoro-6-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJIQRVLVUQHFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211520-83-0
Record name 2-Amino-3-fluoro-6-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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